molecular formula C16H35O2P B022738 Bis(2,4,4-trimethylpentyl)phosphinic acid CAS No. 83411-71-6

Bis(2,4,4-trimethylpentyl)phosphinic acid

Cat. No.: B022738
CAS No.: 83411-71-6
M. Wt: 290.42 g/mol
InChI Key: QUXFOKCUIZCKGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis(2,4,4-trimethylpentyl)phosphinic acid, also known as Cyanex 272 , is primarily used as an extractant in the separation of metals. Its primary targets are metal ions, particularly nickel, cobalt, and rare earth ions . These metal ions play crucial roles in various industrial applications, including the production of batteries and catalysts.

Mode of Action

The compound interacts with its targets (metal ions) through a process known as liquid-liquid extraction . In this process, the compound forms complexes with the metal ions, allowing them to be separated from their original solution. The formation of these complexes is influenced by the compound’s phosphinic acid group, which can donate electrons to the metal ions, facilitating their extraction .

Result of Action

The primary result of this compound’s action is the extraction and separation of metal ions from solutions . This can have various molecular and cellular effects, depending on the specific ions involved and their roles in biological systems. For instance, the extraction of essential metal ions can disrupt normal cellular functions, while the removal of toxic metal ions can mitigate their harmful effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s extraction efficiency can be affected by the pH and temperature of the solution . Additionally, the presence of other substances, such as impurities or competing ions, can also influence the compound’s extraction ability .

Preparation Methods

The synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid involves several methods. One common method includes mixing sodium hypophosphite with diisobutylene and adding a photoinitiator such as acetone while heating. The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Another method involves using hydrogen phosphide as a byproduct in the sodium hypophosphite production process. The hydrogen phosphide is purified and then reacted with diisobutylene in the presence of an initiator to form this compound .

Scientific Research Applications

Bis(2,4,4-trimethylpentyl)phosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a metal extractant for the separation and purification of metals such as nickel, cobalt, and rare earth elements . In biology, it is used in the study of metal ion interactions with biological molecules. In industry, it is used in the extraction and separation of metals from ores and industrial waste streams .

Properties

IUPAC Name

bis(2,4,4-trimethylpentyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35O2P/c1-13(9-15(3,4)5)11-19(17,18)12-14(2)10-16(6,7)8/h13-14H,9-12H2,1-8H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXFOKCUIZCKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CP(=O)(CC(C)CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868724
Record name P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

83411-71-6
Record name Bis(2,4,4-trimethylpentyl)phosphinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83411-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanex 272
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083411716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name P,P-Bis(2,4,4-trimethylpentyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4,4-trimethylpentyl)phosphinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(2,4,4-trimethylpentyl)phosphinic acid
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